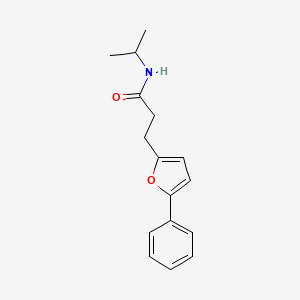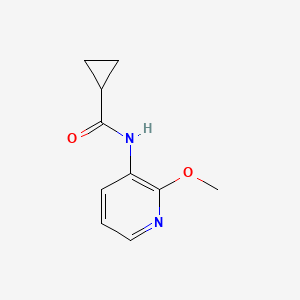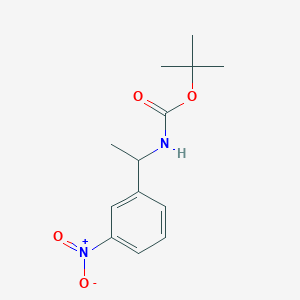![molecular formula C20H24N4O3 B7518651 4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B7518651.png)
4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It is commonly referred to as MPAA and has been synthesized through a multi-step process involving different chemical reactions. The compound has shown promising results in preclinical studies and is being investigated for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The exact mechanism of action of MPAA is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. Inhibition of PARP can lead to DNA damage and cell death in cancer cells. MPAA has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in gene expression. Inhibition of HDAC can lead to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
MPAA has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, the compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models of neurological disorders, MPAA has been shown to protect against neuronal damage and improve cognitive function. Additionally, MPAA has been shown to have antibacterial and antifungal activities in vitro.
实验室实验的优点和局限性
MPAA has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. However, the compound also has limitations, including its low solubility in water and potential toxicity at high doses.
未来方向
There are several potential future directions for research on MPAA. One area of interest is the development of more potent and selective analogs of the compound for use in cancer therapy. Another area of interest is the investigation of MPAA's potential neuroprotective effects in human clinical trials. Additionally, MPAA's potential antibacterial and antifungal activities could be further explored for the development of new antimicrobial agents.
合成方法
The synthesis of MPAA involves a multi-step process, starting with the reaction of 2-methoxyphenylpiperazine with acetic anhydride to form 4-(2-methoxyphenyl)piperazin-1-yl)acetic acid. This intermediate product is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminobenzamide to form the final product, MPAA.
科学研究应用
MPAA has been investigated for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases. Preclinical studies have shown that the compound has anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, MPAA has been studied for its potential antibacterial and antifungal activities.
属性
IUPAC Name |
4-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-27-18-5-3-2-4-17(18)24-12-10-23(11-13-24)14-19(25)22-16-8-6-15(7-9-16)20(21)26/h2-9H,10-14H2,1H3,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMTYDCDDUHHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7518583.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B7518585.png)
![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
![6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one](/img/structure/B7518603.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518612.png)
![Ethyl 3-methyl-5-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B7518624.png)




![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7518657.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)